

An In-depth Technical Guide to (E)-4-Ethoxy-nona-1,5-diene

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Compound of Interest

Compound Name: (E)-4-Ethoxy-nona-1,5-diene

Cat. No.: B15348779

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This technical guide provides a comprehensive overview of the known chemical properties of **(E)-4-Ethoxy-nona-1,5-diene**, tailored for researchers, scientists, and professionals in drug development. Due to the limited availability of published data on this specific compound, this guide combines reported physical properties with generalized experimental protocols and theoretical considerations for its class of molecules.

Core Chemical Properties

(E)-4-Ethoxy-nona-1,5-diene is an unsaturated ether with the molecular formula $C_{11}H_{20}O$.^[1] Its structure features a nine-carbon chain with two double bonds at the 1 and 5 positions and an ethoxy group at the 4-position. The "(E)" designation indicates the stereochemistry at the C5-C6 double bond.

Physicochemical Data

The available quantitative data for **(E)-4-Ethoxy-nona-1,5-diene** is summarized in the table below. These properties are essential for its handling, purification, and use in synthetic applications.

Property	Value	Source
Molecular Formula	C ₁₁ H ₂₀ O	[1]
Molecular Weight	168.28 g/mol	[1]
CAS Number	67323-96-0	[1]
Boiling Point	211.5 °C at 760 mmHg	[1]
Density	0.818 g/cm ³	[1]
Refractive Index	1.443	[1]
Flash Point	68.2 °C	[1]
Predicted LogP	3.32	[1]
Predicted Vapor Pressure	0.3 ± 0.4 mmHg at 25°C	[1]

Note: Melting point and specific solubility data are not readily available in the scientific literature. As a long-chain ether, it is expected to have low solubility in water and good solubility in common organic solvents.[2][3][4][5]

Spectroscopic Characterization

While specific spectra for **(E)-4-Ethoxy-nona-1,5-diene** are not publicly available, the expected spectroscopic features can be predicted based on its structure.

- ¹H NMR Spectroscopy:** The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the two double bonds, the methine proton adjacent to the ether oxygen, the methylene protons of the ethoxy group, and the aliphatic protons of the nonane chain.
- ¹³C NMR Spectroscopy:** The carbon NMR spectrum would display distinct signals for the olefinic carbons, the carbon atom bonded to the ethoxy group, the carbons of the ethoxy group, and the carbons of the alkyl chain.
- Infrared (IR) Spectroscopy:** The IR spectrum should exhibit characteristic absorption bands for C=C stretching of the alkene groups, C-O-C stretching of the ether linkage, and C-H

stretching and bending vibrations for the sp^2 and sp^3 hybridized carbons.

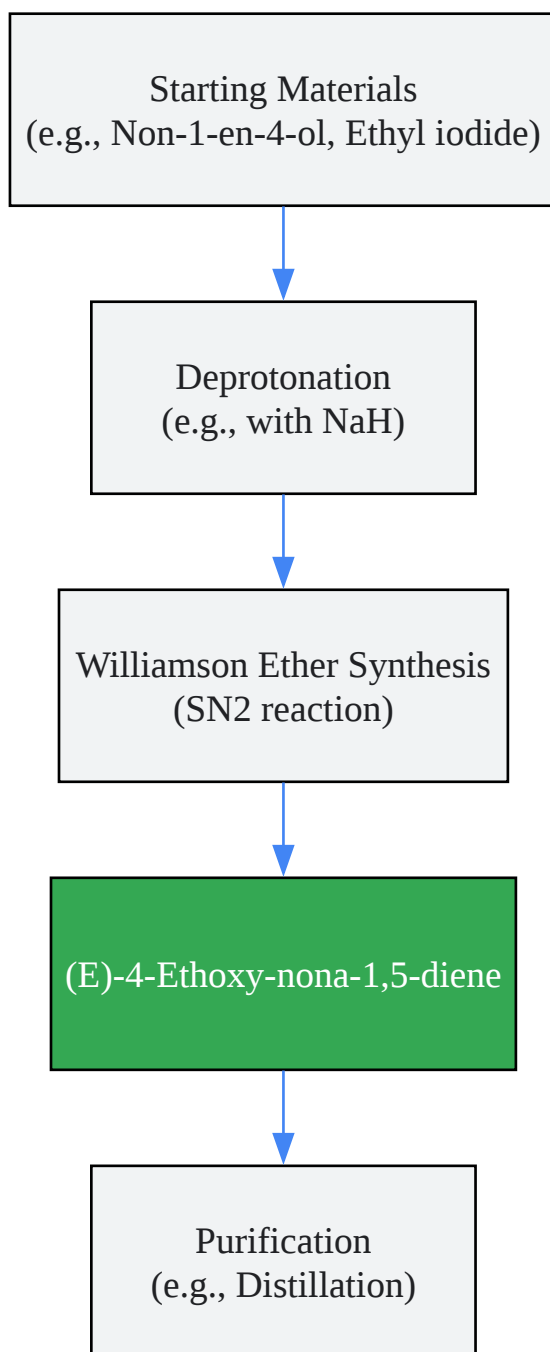
- Mass Spectrometry: The mass spectrum would show the molecular ion peak (M^+) at m/z 168.28, with fragmentation patterns characteristic of ethers and unsaturated hydrocarbons.

Synthesis and Reactivity

Synthesis

A specific, detailed synthesis for **(E)-4-Ethoxy-nona-1,5-diene** is not well-documented in readily available literature. However, a plausible synthetic approach could involve the allylation of an appropriate precursor followed by etherification. One general method for the synthesis of 1,4-dienes involves the cross-coupling of an alkyne and an allene, directed by an alkoxide.

A logical workflow for a potential synthesis is outlined below.



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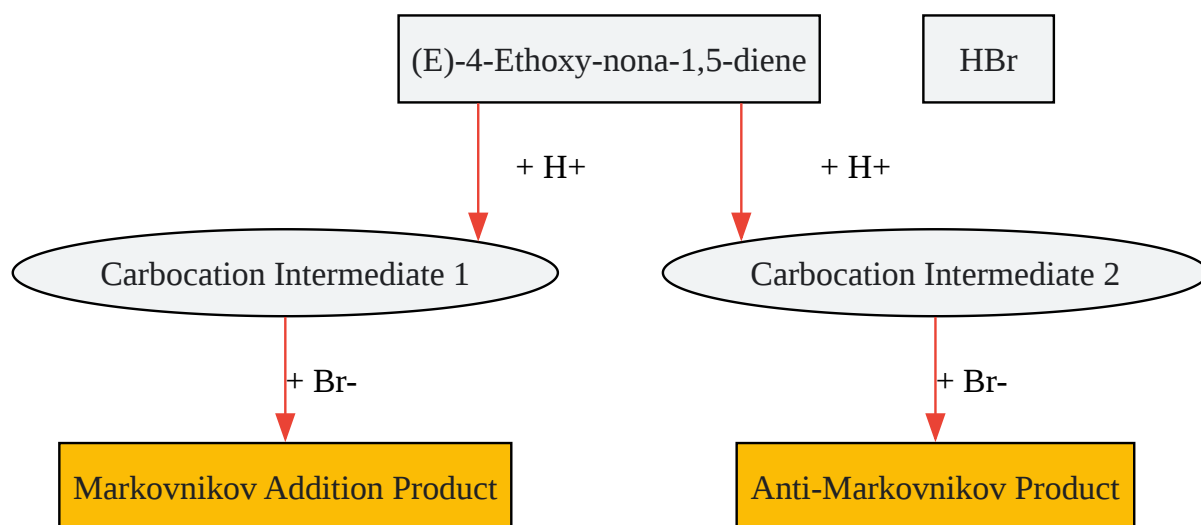
Caption: A potential synthetic workflow for **(E)-4-Ethoxy-nona-1,5-diene**.

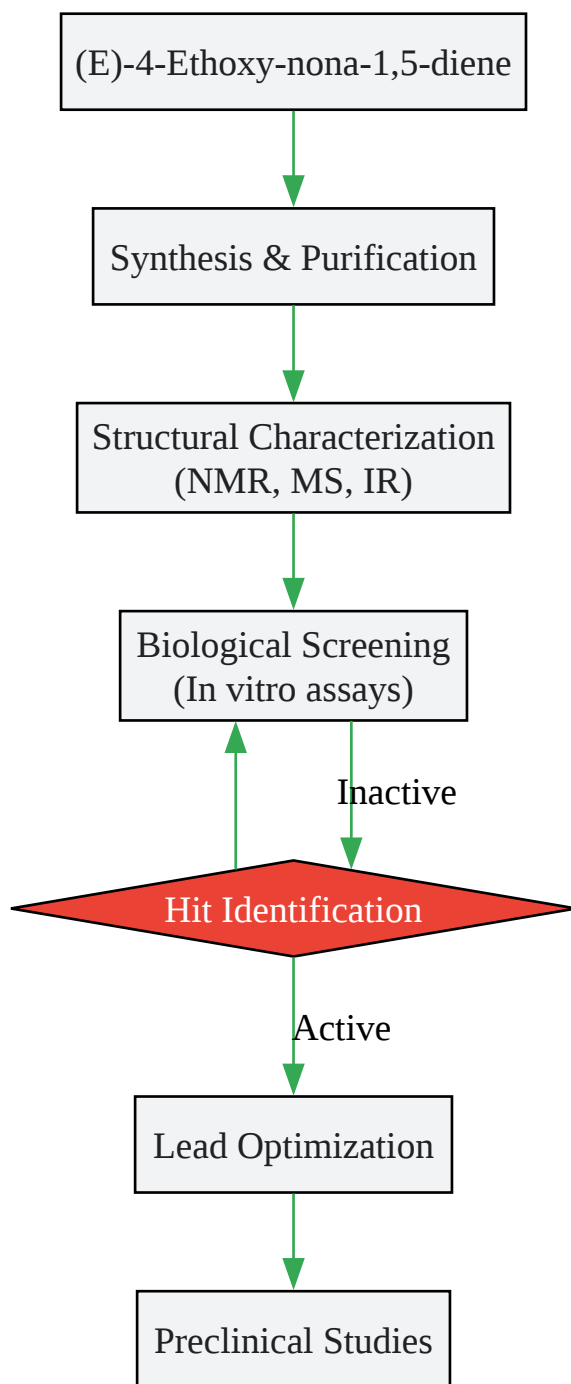
Reactivity

The reactivity of **(E)-4-Ethoxy-nona-1,5-diene** is dictated by the presence of the two double bonds and the ether linkage. The non-conjugated diene system is expected to undergo typical

electrophilic addition reactions.

The general mechanism for the electrophilic addition of HBr to a non-conjugated diene is depicted below.





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